(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

5-HT1A receptor binding Enantioselectivity Aminotetralin pharmacophore

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 136655‑20‑4) is the (S)-configured enantiomer of the 5-methoxy-2-dipropylaminotetralin (5-MeO-DPAT) chemotype. It belongs to the 5-substituted-2-aminotetralin (5-SAT) class, a pharmacophore platform that engages serotonin 5-HT1 G-protein‑coupled receptors (5-HT1A/1B/1D) with high affinity and pronounced stereoselectivity .

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
CAS No. 136655-20-4
Cat. No. B3100293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
CAS136655-20-4
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C=CC=C2OC
InChIInChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-9-10-16-14(13-15)7-6-8-17(16)19-3/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1
InChIKeyHQGWTXXZVBZBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-MeO-DPAT 136655‑20‑4: Defining the (2S)‑5‑Methoxy‑2‑aminotetralin Reference Standard


(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 136655‑20‑4) is the (S)-configured enantiomer of the 5-methoxy-2-dipropylaminotetralin (5-MeO-DPAT) chemotype. It belongs to the 5-substituted-2-aminotetralin (5-SAT) class, a pharmacophore platform that engages serotonin 5-HT1 G-protein‑coupled receptors (5-HT1A/1B/1D) with high affinity and pronounced stereoselectivity [1]. The compound serves as both a direct tool ligand for 5-HT1A‑receptor studies and as a chiral building block for more complex aminotetralin derivatives such as the dopamine D3‑preferring ligand UH-232 [2].

Why Racemic or (R)-5-MeO-DPAT Cannot Substitute for the (S)-Enantiomer


The 2-position of the 5-SAT scaffold is a chiral center, and the absolute configuration dictates both binding affinity and functional outcome at 5-HT1A, 5-HT1B, and 5-HT1D receptors. The (2S)-configured compounds, including (S)-5-MeO-DPAT, exhibit a >50-fold stereoselective preference over their (2R)-counterparts [1]. Substituting racemic material or the (R)-enantiomer therefore introduces a functionally inferior component that can confound receptor occupancy estimates, shift concentration‑response curves, and obscure structure‑activity relationships in discovery programs.

Quantitative Comparator Evidence for (S)-5-MeO-DPAT (CAS 136655‑20‑4)


Enantioselective Binding: (2S)‑5‑SATs Show >50‑Fold Higher Affinity than (2R)‑5‑SATs at 5‑HT1A, 5‑HT1B, and 5‑HT1D Receptors

In a systematic evaluation of the 5-substituted-2-aminotetralin chemotype, McGlynn et al. (2024) reported that 5-SATs with (2S) configuration achieve Ki ≤ 25 nM at 5‑HT1A, 5‑HT1B, and 5‑HT1D receptors, whereas the corresponding (2R) enantiomers display >50‑fold weaker affinity [1]. This stereochemical preference is consistent across multiple substitution patterns, including the 5‑methoxy series to which (S)-5-MeO-DPAT belongs.

5-HT1A receptor binding Enantioselectivity Aminotetralin pharmacophore

Functional Agonism Is Contingent on (S)-Configuration: (R)-5-SATs Are Functionally Deficient

The same study demonstrated that (2S)-5-SATs act as agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors, while the corresponding (2R)-enantiomers are functionally inert or display markedly reduced efficacy [1]. This functional dichotomy mirrors the binding data and reinforces that the absolute stereochemistry at C-2 is a binary switch for agonism.

5-HT1A agonism Functional selectivity G-protein coupling

Chiral Building Block for D3-Selective Aminotetralins: (S)-5-MeO-DPAT Enables the Synthesis of UH-232 and GR218,231

(1S,2R)-5-Methoxy-1-methyl-2-N,N-dipropylaminotetralin ((+)-UH-232), a widely used dopamine D3‑preferring antagonist, is synthesized directly from (S)-5-MeO-DPAT via N-methylation or related transformations [1]. The (S)-enantiomer of the 5‑methoxy‑2‑dipropylaminotetralin core is a mandatory precursor because it installs the correct absolute configuration at C-2 that is retained in the final D3‑selective ligand. GR218,231, which exhibits ~400‑fold selectivity for D3 over D2 and ~10,000‑fold selectivity over D1/D4, relies on the same chiral intermediate [1].

Dopamine D3 receptor Chiral synthesis UH-232

Lower 5-HT2A Side-Activity Relative to Non-Selective Serotonergic Agents

Although the primary differentiator is stereochemistry, the 5‑methoxy‑2‑aminotetralin scaffold also displays a favorable selectivity profile against the 5-HT2A receptor. In radioligand displacement studies using rat cortex, the racemic 5‑MeO‑N,N‑dipropyl‑2‑aminotetralin exhibits a Ki of 655 nM at 5-HT2A [1], which is >25‑fold weaker than its affinity for 5-HT1A (imputed Ki ≤25 nM from the (S)-enantiomer series ). This contrasts with non-selective serotonergic agonists such as 5‑MeO‑DMT, which typically show sub‑micromolar affinity at 5-HT2A and produce hallucinogenic or cardiovascular effects that complicate behavioral readouts.

5-HT2A selectivity Off-target binding Serotonin receptor profiling

Procurement-Linked Application Scenarios for (S)-5-MeO-DPAT


Stereochemically Defined 5-HT1A Agonist Tool Compound in Serotonin Receptor Pharmacology

When a laboratory requires a 5-HT1A agonist that can be confidently attributed to the (S)-enantiomer, (S)-5-MeO-DPAT is the appropriate choice because only the (2S) configuration achieves Ki ≤25 nM and full agonism [1]. Using racemic or (R)-configured material would introduce >50-fold affinity loss and eliminate functional activity, confounding dose‑response experiments and receptor‑occupancy modeling.

Chiral Intermediate for Dopamine D3 Receptor Ligand Synthesis (e.g., UH-232, GR218,231)

Medicinal chemistry groups synthesizing D3‑selective aminotetralins require (S)-5-MeO-DPAT as the chiral starting material because it provides the requisite (1S,2R) configuration for UH-232, GR218,231, and related candidates [2]. Substitution with the racemic form would necessitate expensive chiral resolution at later stages and could compromise the receptor selectivity that defines the series.

Selective Serotonergic Probe with Low 5-HT2A Liability for In Vivo Behavioral Studies

For animal models investigating 5-HT1A‑mediated effects (e.g., hypothermia, lower‑lip retraction, anxiolytic‑like behavior), (S)-5-MeO-DPAT offers a >6‑fold lower 5-HT2A affinity compared to non‑selective agonists such as 5‑MeO‑DMT [3]. This reduced off‑target activity minimizes hallucinogenic‑like and cardiovascular confounds, yielding cleaner pharmacological signals.

Enantiopure Reference Standard for Chiral HPLC Method Development and Quality Control

For analytical laboratories validating chiral purity methods on aminotetralin APIs, (S)-5-MeO-DPAT serves as a well‑characterized enantiomerically pure standard against which the (R)-enantiomer or racemic impurities can be tracked. Its (2S) configuration is unambiguously assigned, and the >50‑fold stereoselectivity difference at 5-HT1 receptors provides a functional cross‑check for chiral integrity [1].

Quote Request

Request a Quote for (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.